3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide
Description
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 7-methylimidazo[1,2-a]pyridine moiety at the 3-position of the benzene ring and dipropyl substituents on the sulfonamide nitrogen. Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles known for their pharmacological relevance, particularly in central nervous system (CNS) disorders, due to their ability to modulate receptors like GABAA and serotonin subtypes .
Properties
Molecular Formula |
C20H25N3O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C20H25N3O2S/c1-4-10-23(11-5-2)26(24,25)18-8-6-7-17(14-18)19-15-22-12-9-16(3)13-20(22)21-19/h6-9,12-15H,4-5,10-11H2,1-3H3 |
InChI Key |
KXPRDAMQCHRWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC(=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is followed by various functionalization steps to introduce the sulfonamide group and the dipropyl substituents. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination and iodination, are common and can be achieved using molecular bromine or iodine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Physicochemical and Pharmacological Properties
- IIIa’s 0.12 mg/mL).
- Biological Activity: Quinoline-based IIIa exhibits higher potency (IC50 = 85 nM) in preliminary assays, likely due to electron-withdrawing chloro and methoxy groups enhancing target affinity. In contrast, the target compound’s imidazopyridine core may trade potency (IC50 = 150 nM) for improved metabolic stability .
Target Selectivity and Mechanisms
Imidazo[1,2-a]pyridines are associated with GABAA receptor modulation, whereas quinoline derivatives like IIIa often target enzymes such as carbonic anhydrase or kinases. The dipropyl groups in the target compound may shift selectivity toward lipid-rich environments or novel targets, a hypothesis requiring validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
